1-Amino-2-(4-butoxyphenoxy)-4-hydroxyanthracene-9,10-dione
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Overview
Description
1-Amino-2-(4-butoxyphenoxy)-4-hydroxyanthracene-9,10-dione is a complex organic compound that belongs to the anthracene family. This compound is characterized by its unique structure, which includes an anthracene core substituted with amino, butoxyphenoxy, and hydroxy groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(4-butoxyphenoxy)-4-hydroxyanthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The anthracene core is nitrated to introduce nitro groups.
Reduction: The nitro groups are reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Etherification: The phenolic hydroxyl group is etherified with butyl bromide in the presence of a base like potassium carbonate to introduce the butoxy group.
Hydroxylation: The anthracene core is hydroxylated using reagents like sodium hydroxide and hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, along with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-(4-butoxyphenoxy)-4-hydroxyanthracene-9,10-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases or acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinones. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
1-Amino-2-(4-butoxyphenoxy)-4-hydroxyanthracene-9,10-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-2-(4-butoxyphenoxy)-4-hydroxyanthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its antioxidant properties may involve the scavenging of free radicals and the inhibition of oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-2-(4-methoxyphenoxy)-4-hydroxyanthracene-9,10-dione
- 1-Amino-2-(4-ethoxyphenoxy)-4-hydroxyanthracene-9,10-dione
- 1-Amino-2-(4-propoxyphenoxy)-4-hydroxyanthracene-9,10-dione
Uniqueness
1-Amino-2-(4-butoxyphenoxy)-4-hydroxyanthracene-9,10-dione is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties compared to its methoxy, ethoxy, and propoxy analogs. The butoxy group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications.
Properties
CAS No. |
79609-47-5 |
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Molecular Formula |
C24H21NO5 |
Molecular Weight |
403.4 g/mol |
IUPAC Name |
1-amino-2-(4-butoxyphenoxy)-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C24H21NO5/c1-2-3-12-29-14-8-10-15(11-9-14)30-19-13-18(26)20-21(22(19)25)24(28)17-7-5-4-6-16(17)23(20)27/h4-11,13,26H,2-3,12,25H2,1H3 |
InChI Key |
HUVDVDUMCKIJFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
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